Styromal
Overview
Description
Integrating Signals in Stomatal Development
Stomatal development is a complex process that involves the integration of various signals to control the exchange of water and carbon dioxide between the plant and the atmosphere. Classical developmental mechanisms such as cell lineage, cell-cell interactions, and distant signals are employed to create stomata and determine their density and distribution on the epidermis. Recent studies have identified genes that may encode components of a cell-surface-receptor-mediated signaling cascade, which are involved in stomatal patterning. Additionally, the influence of the overlying cuticle and the underlying mesophyll on stomatal patterns has been suggested, indicating a multi-layered regulatory system .
The Role of Arabidopsis ABA Receptors in Stomatal Acclimation
Stomatal acclimation to environmental changes involves the integration of endogenous signals with environmental cues. The guard cells surrounding the stomatal pore adjust the aperture according to various stimuli. Research has shown that abscisic acid (ABA), CO2 levels, relative air humidity, and darkness each trigger unique gene networks, with some clusters being common across all stimuli. The PYR/PYL/RCAR family of ABA receptors plays a crucial role in this process, with different members being essential for responses to different stimuli. For instance, PYL2 is sufficient for ABA-induced responses in guard cells, while PYL4 and PYL5 are essential for CO2 responses. This highlights ABA's central role in regulating long-term stomatal behavior .
Ambient Synthesis of Tricyclic Naphthalenes
The synthesis of fused tricycles with a naphthalene core can be achieved through a cascade of reactions involving styrylynols under ambient conditions. This process, promoted by manganese dioxide (MnO2), is practical due to the use of inexpensive and abundant manganese species. The method includes sequential oxidation of a propargyl alcohol, stepwise Diels-Alder cyclization, and rearomatization. Density functional theory suggests that the typically unfavorable stepwise Diels-Alder mechanism can be a general tool for dearomative annulation .
Stomatal Role in Sensing and Driving Environmental Change
Stomata are not only crucial for plant physiology but also for global ecology and evolution. They respond to a wide range of signals, from intracellular to global climatic changes, and adapt their morphology, distribution, and behavior accordingly. The complexity of the control systems that regulate stomatal adaptation is significant, and understanding these systems requires integrated approaches that go beyond current methodologies .
Stomatal Development Pathways
In Arabidopsis thaliana, stomatal development involves a series of divisions in a dispersed stem cell compartment. The pathways controlling this process are linked to intercellular signaling and the regulation of proliferation versus cell specification. Genes acting earlier in the pathway, such as receptors, kinases, and proteases, have distinct functions compared to those acting later in the cell lineage. Environmental signals also interact with stomatal development genes, affecting the plant's ability to control gas exchange .
Stomatal Response to Reduced Relative Humidity
The stomatal response to reduced relative humidity (rh) is primarily mediated by abscisic acid (ABA). Guard cells have been shown to possess the entire ABA biosynthesis pathway, which seems to be upregulated by ABA in a positive feedback loop. Experiments with Arabidopsis and the ABA-deficient mutant aba3-1 demonstrated that guard cell-autonomous ABA synthesis is necessary and sufficient for stomatal closure in response to low rh. This mechanism allows plants to finely adjust leaf gas exchange to match environmental conditions .
Scientific Research Applications
Stromal cells, also known as mesenchymal stromal cells (MSCs), are a type of pluripotent non-hematopoietic stem cell that have been intensely investigated for clinical applications . They have wide-ranging physiological effects including the maintenance of tissue homeostasis and regeneration . Here are some applications of stromal cells:
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Hematology & Oncology
- MSCs have been applied in clinical trials for diverse human diseases .
- They have been used in the treatment of graft-versus-host disease (GVHD), multiple sclerosis (MS), Crohn’s disease (CD), amyotrophic lateral sclerosis (ALS), myocardial infarction (MI), and acute respiratory distress syndrome (ARDS) .
- The methods of application or experimental procedures vary depending on the specific disease being treated. In general, MSCs are isolated from various sources including bone marrow, muscle, umbilical cord, liver, placenta, skin, amniotic fluid, synovial membrane, and tooth root . They are then cultured and possibly modified before being introduced into the patient.
- The results or outcomes obtained also vary. In some clinical settings, MSCs have exhibited a tolerable safety profile and demonstrated promising therapeutic benefits .
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Regenerative Medicine
- Stem cells, including stromal cells, have extraordinary regenerative capabilities and exhibit a heterogeneous and tissue-specific distribution throughout the human body .
- They are used in regenerative medicine to repair or replace damaged tissues and organs .
- The methods of application involve isolating stem cells from a patient or a donor, possibly modifying them, and then introducing them into the patient where they can help to repair damaged tissues .
- The results have been promising in some cases, but more research is needed to fully understand and harness the potential of these cells .
properties
IUPAC Name |
furan-2,5-dione;styrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLATMHLPFJRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
128162-14-1, 106209-33-0, 68910-21-4, 112020-31-2, 862736-37-6, 9011-13-6, 9011-13-6 (Parent) | |
Record name | Maleic anhydride-styrene block copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128162-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleic anhydride-styrene alternating copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106209-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, C12-28-alkyl esters | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68910-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleic anhydride-styrene graft copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112020-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, alternating, diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862736-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Maleic anhydride-styrene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50911339 | |
Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |
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Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder or flakes with a styrene-like odor; [Total Petrochemicals MSDS] | |
Record name | Styrene-maleic anhydride copolymer | |
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Product Name |
Styromal | |
CAS RN |
25736-61-2, 42912-79-8, 9011-13-6, 109768-17-4 | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Styromal | |
Source | DTP/NCI | |
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Record name | Styromal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Styromal | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, polymer with ethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
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Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
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Record name | Styrene maleic anhydride copolymer | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.